Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding azetidine with other reagents. For example, a solution of (L)-iso-leucine tert-butyl ester hydrochloride in N,N-dimethylformamide was stirred with triethylamine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a four-membered azetidine ring with a tert-butyl group and a carboxylate ester group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The presence of the amino group and the carboxylate ester group could make it reactive towards a variety of reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It likely has a solid physical form .Scientific Research Applications
Enantiopure Compound Synthesis
Research demonstrates the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position, using a modification of 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (2S,3S)-1. These compounds, including enantiopure (2S,3S)-3-(3-azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester, serve as tools for studying the influence of conformation on peptide activity, indicating the relevance of such structures in understanding peptide function and potentially designing peptide-based drugs (Sajjadi & Lubell, 2008).
Intermediate in Targeted Molecular Structures
The compound plays a critical role as an intermediate in the synthesis of targeted molecular structures, such as mTOR-targeted PROTAC molecule PRO1. This illustrates its importance in the development of new therapeutic agents targeting specific molecular pathways (Zhang et al., 2022).
Structure-Activity Relationship (SAR) Studies
Additionally, its derivatives have been involved in structure-activity relationship studies, particularly in the development of histamine H4 receptor ligands. These studies aim to optimize the potency and efficacy of compounds for potential therapeutic applications, underscoring the compound's utility in medicinal chemistry (Altenbach et al., 2008).
Novel Pharmacophores for Anticancer Agents
Moreover, functionalized amino acid derivatives, including tert-butyloxycarbonyl amino acid 4-nitroanilides, have been synthesized to explore new pharmacophores for designing anticancer agents. These studies highlight the compound's role in the synthesis of novel entities with potential anticancer activity (Kumar et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTYEYDNBONGP-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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